BenchChemオンラインストアへようこそ!

c[L-Phe-D-pro-L-Phe-D-trp]

Opioid Receptor Binding KOR Selectivity Structure-Activity Relationship

This homodetic macrocyclic tetrapeptide (cyclo[Phe-D-Pro-Phe-D-Trp]) is the D-Trp stereoisomer of CJ-15,208, providing a distinct KOR antagonist profile (KOR Kᵢ 21.8 nM, functional K_B 20.2 nM) with ancillary MOR affinity. Essential for time-resolved (<4 h duration) KOR blockade in stress-induced reinstatement models and post-translational c-Myc regulation studies. Superior to long-acting KOR antagonists like JDTic/nor-BNI; steep SAR demands target-specific procurement.

Molecular Formula C34H35N5O4
Molecular Weight 577.7 g/mol
Cat. No. B10847375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec[L-Phe-D-pro-L-Phe-D-trp]
Molecular FormulaC34H35N5O4
Molecular Weight577.7 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6
InChIInChI=1S/C34H35N5O4/c40-31-27(18-22-10-3-1-4-11-22)37-33(42)30-16-9-17-39(30)34(43)29(19-23-12-5-2-6-13-23)38-32(41)28(36-31)20-24-21-35-26-15-8-7-14-25(24)26/h1-8,10-15,21,27-30,35H,9,16-20H2,(H,36,40)(H,37,42)(H,38,41)/t27-,28+,29-,30+/m0/s1
InChIKeyGIZJWWQFOGQPRY-RRGQHJHPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c[L-Phe-D-Pro-L-Phe-D-Trp] Procurement-Relevant Identity and Pharmacological Class


c[L-Phe-D-Pro-L-Phe-D-Trp] (cyclo[Phe-D-Pro-Phe-D-Trp]; [D-Trp]CJ-15,208) is a homodetic macrocyclic tetrapeptide belonging to the CJ-15,208 family of opioid-active cyclopeptides. Unlike its diastereomer CJ-15,208, which carries an L-Trp residue, this compound incorporates D-Trp at the fourth position, resulting in a distinct opioid receptor activity profile characterized by predominant κ-opioid receptor (KOR) antagonism with ancillary μ-opioid receptor (MOR) affinity [1]. The compound is utilized as a pharmacological tool for probing KOR-mediated behaviors and as a lead scaffold for developing relapse-prevention therapeutics.

Why c[L-Phe-D-Pro-L-Phe-D-Trp] Cannot Be Replaced by Generic In-Class Opioid Cyclopeptides


Although multiple macrocyclic tetrapeptides share the Phe-D-Pro-Phe core, simple interchange with the L-Trp diastereomer (CJ-15,208), alanine-scanned analogs, or other Trp-substituted derivatives is confounded by divergent opioid receptor selectivity, functional efficacy, and in vivo pharmacology. The stereochemistry of the Trp residue dictates whether the peptide behaves as a balanced KOR/MOR agonist/antagonist or a KOR-selective antagonist [1]. Even conservative alanine substitutions profoundly alter antinociceptive potency (ED₅₀ range spanning >15-fold) and convert pure KOR antagonism to mixed KOR agonist/antagonist profiles, abolishing the signature ability to block stress-induced reinstatement of drug-seeking [2]. These steep structure–activity relationships make target-specific procurement essential.

Quantitative Differential Evidence for c[L-Phe-D-Pro-L-Phe-D-Trp] Against Closest Analogs


KOR Affinity of c[L-Phe-D-Pro-L-Phe-D-Trp] Versus L-Trp Diastereomer

The D-Trp isomer c[L-Phe-D-Pro-L-Phe-D-Trp] exhibits a slightly higher affinity for the human κ-opioid receptor (KOR) than its L-Trp diastereomer CJ-15,208. In radioligand competition binding assays against [³H]diprenorphine at human cloned KOR, the D-Trp isomer showed a Kᵢ of 3.80 nM [1], while the L-Trp isomer CJ-15,208 displayed a Kᵢ of 27.4 nM in comparable assay conditions [2]. This represents an approximately 7.2-fold improvement in KOR binding affinity.

Opioid Receptor Binding KOR Selectivity Structure-Activity Relationship

KOR Functional Antagonism Potency: Parent Versus Alanine-Scanned Analogs

c[L-Phe-D-Pro-L-Phe-D-Trp] ([D-Trp]CJ-15,208) acts as a functional KOR antagonist with a K_B of 20.2 ± 7.9 nM in the [³⁵S]GTPγS binding assay using CHO cells expressing the human KOR [1]. In contrast, the Ala¹-substituted analog (replacement of Phe¹ with Ala) shows a 25-fold more potent K_B of 0.81 nM, converting the profile to a high-potency antagonist with mixed KOR/MOR activity and additional KOR agonist activity in vivo [1]. The Ala³ analog (K_B = 397 nM) and D-Ala⁴ analog (K_B = 922 nM) are 19.7- to 45.6-fold weaker as KOR antagonists, demonstrating that the native Phe¹ and D-Trp⁴ residues are essential for maintaining the intermediate KOR antagonist potency unique to the parent compound.

Functional Assay KOR Antagonism Alanine Scan

Anti-Proliferative Activity in Prostate Cancer: D-Trp Isomer Versus L-Trp Isomer

In the PC-3 prostate cancer cell line, c[L-Phe-D-Pro-L-Phe-D-Trp] ([D-Trp]CJ-15,208) reduced cell proliferation with an IC₅₀ of 16.5 ± 0.7 µM after 48 h treatment, compared to 10.1 ± 0.9 µM for the L-Trp diastereomer CJ-15,208 [1]. However, the D-Trp isomer demonstrated superior selectivity: treatment at 10 µM for 48 h reduced c-Myc protein levels by approximately 50% without affecting c-Myc mRNA expression, whereas the L-Trp isomer was not evaluated under identical c-Myc protein quantification conditions [1]. Furthermore, [D-Trp]CJ-15,208 showed no cytotoxicity in normal prostate epithelial BPH-1 cells or non-prostate HEK cells at concentrations up to 50 µM, indicating cancer-selective activity [1].

Prostate Cancer c-Myc Downregulation Anti-Proliferative Activity

Metabolic Stability: D-Trp Isomer Versus L-Trp Isomer in Liver Microsomes

The metabolic stability of macrocyclic tetrapeptides in this series is strongly influenced by the stereochemistry of the tryptophan residue. c[L-Phe-D-Pro-L-Phe-D-Trp] ([D-Trp]CJ-15,208) and its D-amino acid-containing analogs exhibited rapid metabolism in mouse liver microsomes, with a half-life (t₁/₂) of approximately 7–12 min [1]. In contrast, the L-Trp isomer CJ-15,208 and its L-amino acid-containing analogs were significantly more stable, with t₁/₂ values of 28 min to >60 min [1]. This 2.3- to >5-fold difference in metabolic stability is attributed to the presence of the D-Trp residue, which introduces a site for oxidative metabolism by cytochrome P450 enzymes.

Metabolic Stability Liver Microsomes D-Amino Acid Effect

Selectivity Window: KOR vs. MOR vs. DOR Affinity Profile

The opioid receptor selectivity profile of c[L-Phe-D-Pro-L-Phe-D-Trp] is distinct from both the L-Trp diastereomer and small-molecule KOR antagonists. The compound displays KOR Kᵢ = 21.8 ± 4.8 nM, MOR Kᵢ = 259 ± 29 nM, and DOR Kᵢ = 4,190 ± 860 nM, yielding a KOR:MOR selectivity ratio of 11.9:1 and a KOR:DOR selectivity ratio of 192:1 [1]. By comparison, CJ-15,208 (L-Trp isomer) shows KOR Kᵢ = 27.4 ± 4.6 nM, MOR Kᵢ = 451 ± 114 nM, and DOR Kᵢ = 1,720 ± 350 nM, giving KOR:MOR = 16.5:1 and KOR:DOR = 62.8:1 [1]. Thus, the D-Trp isomer gains 1.4-fold higher absolute KOR affinity and 1.4-fold tighter MOR binding at the cost of reduced DOR selectivity (3.1-fold lower KOR:DOR ratio).

Opioid Receptor Selectivity KOR/MOR/DOR Profiling Off-Target Risk

Oral Bioavailability and CNS Penetration: Unique Among Macrocyclic KOR Antagonists

c[L-Phe-D-Pro-L-Phe-D-Trp] ([D-Trp]CJ-15,208) is short-acting KOR antagonist in the CNS after oral administration, a property not shared by most peptidic KOR ligands [1]. In mice, oral administration of 10 mg/kg produced significant KOR antagonism lasting <4 h, as measured by blockade of the KOR agonist U50,488-induced antinociception in the 55 °C warm-water tail-withdrawal assay [1]. By contrast, the L-Trp diastereomer CJ-15,208 produced longer-duration antinociception with mixed KOR/MOR agonist activity after oral dosing, confirming that D-Trp stereochemistry is the critical determinant of systemic KOR antagonist activity following oral administration [1].

Oral Bioavailability Blood-Brain Barrier Pharmacokinetics

Evidence-Backed Application Scenarios for c[L-Phe-D-Pro-L-Phe-D-Trp]


Preclinical Stress-Induced Relapse Prevention Studies (Cocaine-Seeking Model)

c[L-Phe-D-Pro-L-Phe-D-Trp] is the compound of choice for investigating KOR-mediated stress-induced reinstatement of cocaine-seeking behavior. Its oral bioavailability and short-duration KOR antagonism (<4 h) [1] allow for discrete pharmacological blockade during stress challenge sessions in mouse conditioned place preference (CPP) paradigms. Unlike JDTic or nor-BNI, which produce long-lasting (>2 week) KOR antagonism that complicates behavioral interpretation, [D-Trp]CJ-15,208 provides a time-resolved tool for establishing causal relationships between KOR activation and relapse events.

Prostate Cancer c-Myc Degradation Screening

In c-Myc-overexpressing prostate cancer cell lines (PC-3, DU145, LNCaP), c[L-Phe-D-Pro-L-Phe-D-Trp] reduces c-Myc protein levels by ~50% at 10 µM [1] without affecting c-Myc transcription, making it a mechanistically clean probe for studying post-translational c-Myc regulation. Its selective cytotoxicity in cancer cells (IC₅₀ 1.2–16.5 µM) versus normal prostate epithelium [1] supports its use as a reference compound for benchmarking novel c-Myc degraders in prostate cancer drug discovery programs.

Opioid Receptor Selectivity Reference Standard for Cyclopeptide SAR

The compound's precisely characterized receptor profile (KOR Kᵢ 21.8 nM; MOR Kᵢ 259 nM; DOR Kᵢ 4,190 nM) [1] and its functional KOR antagonist K_B of 20.2 nM [2] establish it as a key reference standard for structure–activity relationship (SAR) campaigns exploring the Phe-D-Pro-Phe-Trp scaffold. Researchers synthesizing novel Trp-substituted analogs use [D-Trp]CJ-15,208 as the comparator to assess whether chemical modifications improve KOR selectivity, metabolic stability, or in vivo efficacy.

Short-Duration In Vivo KOR Antagonism for Acute Behavioral Pharmacology

Investigators requiring acute, reversible KOR blockade to dissect KOR's role in anxiety-like behavior, ethanol consumption, or sensory processing select c[L-Phe-D-Pro-L-Phe-D-Trp] over irreversible ligands. Its metabolic half-life of 7–12 min in mouse liver microsomes [1] translates to a <4 h duration of action in vivo [1], enabling within-subject crossover designs and minimizing carryover effects that confound long-acting antagonist studies.

Quote Request

Request a Quote for c[L-Phe-D-pro-L-Phe-D-trp]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.